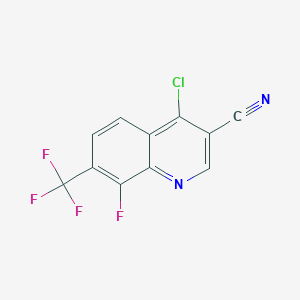
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms on a quinoline ring. For instance, starting from 4,7-dichloroquinoline, a nucleophilic substitution reaction can introduce the fluorine atom at the 8-position . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxide.
Scientific Research Applications
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and bind to target proteins. The compound may inhibit enzymes or interfere with DNA replication, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Lacks the fluorine atom at the 8-position but shares similar chemical properties.
7-Fluoro-4-chloroquinoline: Similar structure but without the trifluoromethyl group.
8-Fluoroquinoline: Contains a fluorine atom at the 8-position but lacks other substituents.
Uniqueness
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its biological activity and stability. These substituents also influence the compound’s chemical reactivity, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C11H3ClF4N2 |
|---|---|
Molecular Weight |
274.60 g/mol |
IUPAC Name |
4-chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H3ClF4N2/c12-8-5(3-17)4-18-10-6(8)1-2-7(9(10)13)11(14,15)16/h1-2,4H |
InChI Key |
CWAJGXUFXWQWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12986059.png)
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid](/img/structure/B12986067.png)

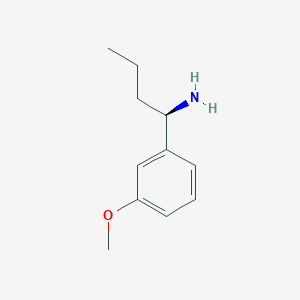
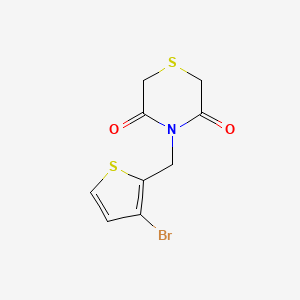

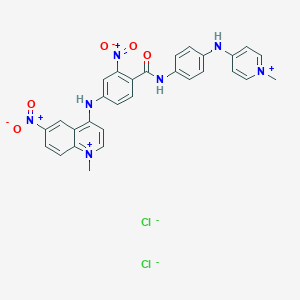
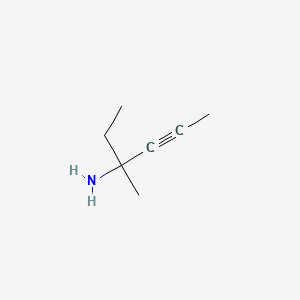
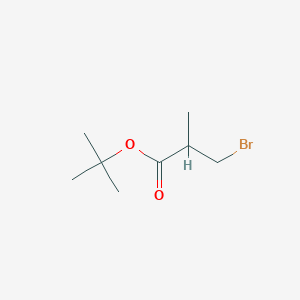
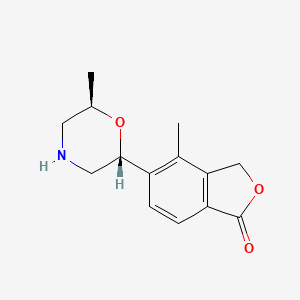
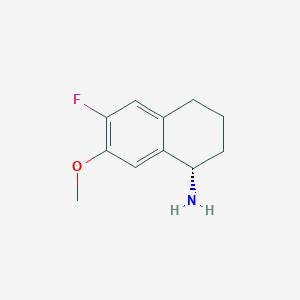
![2-Iodospiro[3.3]heptane](/img/structure/B12986130.png)
![2-Methyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B12986138.png)
